1-(Difluoromethyl)-1H-1,2,3-triazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3/c4-3(5)8-2-1-6-7-8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQNFJODTUOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Fluorine Chemistry
The introduction of fluorine atoms into organic molecules has become a powerful strategy in drug discovery and materials science. alfa-chemistry.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. alfa-chemistry.com The difluoromethyl group (CHF2) in particular has garnered considerable attention as a bioisostere for hydroxyl, thiol, and amine groups. semanticscholar.orgh1.co
Unlike the more electron-withdrawing trifluoromethyl group, the difluoromethyl group is considered a lipophilic hydrogen bond donor. semanticscholar.orgacs.org This unique characteristic allows it to mimic the hydrogen bonding capabilities of polar functional groups while simultaneously enhancing lipophilicity, a critical parameter for membrane permeability and oral bioavailability. semanticscholar.orgh1.co The ability of the CHF2 group to modulate these properties makes it a highly desirable feature in the design of new therapeutic agents. alfa-chemistry.com The strategic placement of a difluoromethyl group on a heterocyclic scaffold like 1,2,3-triazole can, therefore, be a key step in optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound.
Importance of 1,2,3 Triazole Scaffolds in Synthetic Design
The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. This structural motif has become ubiquitous in medicinal chemistry and drug discovery, largely due to its synthetic accessibility and unique chemical properties. nih.govresearchgate.net The development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily available building blocks. researchgate.net
The 1,2,3-triazole scaffold is valued for its remarkable stability, aromaticity, and ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. researchgate.net It is often employed as a rigid linker to connect different pharmacophoric elements within a molecule, ensuring a well-defined spatial orientation for optimal target engagement. tandfonline.com Furthermore, the triazole ring itself can act as a pharmacophore, participating in key binding interactions with biological targets. nih.gov Its bioisosteric resemblance to other functional groups, such as amides, has also been exploited in drug design. tandfonline.com The versatility of the 1,2,3-triazole scaffold makes it an attractive platform for the construction of diverse chemical libraries for high-throughput screening and lead optimization. researchgate.net
Research Trajectories and Unexplored Potentials
Precursor-Based Methodologies and Mechanistic Insights
The construction of this compound can be approached through two primary strategies: forming the triazole ring from a difluoromethyl-containing precursor or by attaching the difluoromethyl group to a pre-formed triazole ring.
The most prominent and versatile method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. youtube.com For the synthesis of the title compound, this involves the reaction of difluoromethyl azide (CHF₂N₃) with a suitable alkyne.
Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the 1,3-dipole (difluoromethyl azide) reacts with the dipolarophile (alkyne) to form the five-membered triazole ring. The regioselectivity of the reaction (formation of 1,4- or 1,5-disubstituted triazoles) is a key consideration. In the case of terminal alkynes, a mixture of regioisomers is often obtained in the absence of a catalyst.
A key precursor for this approach is difluoromethyl azide . Its availability and reactivity are crucial for accessing N-CHF₂ heterocycles. cfplus.cz This reagent can be prepared and utilized in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high efficiency and regioselectivity, typically favoring the 1,4-isomer. cfplus.czsigmaaldrich.com To form the unsubstituted this compound, the simplest alkyne, acetylene (B1199291), would be required. In practice, acetylene gas can be bubbled through the reaction mixture, or a more convenient acetylene surrogate may be employed.
The reaction of difluoromethyl azide with an alkyne is a powerful method for creating N-difluoromethyl azoles with a defined regiochemistry. cfplus.cz
An alternative to building the triazole ring with the difluoromethyl group already attached is the direct difluoromethylation of the 1H-1,2,3-triazole parent heterocycle. This approach involves the formation of a nitrogen-CHF₂ bond on the pre-existing triazole ring.
Mechanism: Direct difluoromethylation often proceeds through a nucleophilic substitution pathway or via radical mechanisms. For the N-difluoromethylation of a triazole, the triazole anion (triazolide), generated by deprotonation with a suitable base, can act as a nucleophile. This anion would then react with an electrophilic source of the difluoromethyl group. Alternatively, radical difluoromethylation methodologies, which have seen significant development, could be employed. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CHF₂) from a precursor like difluoroacetic acid, which then reacts with the heterocycle. nih.gov
Challenges in this approach include controlling the regioselectivity of the N-alkylation, as 1H-1,2,3-triazole has two possible nitrogen atoms for substitution (N1 and N2), and the potential for C-difluoromethylation under certain conditions.
Catalytic Systems in Triazole Ring Formation
Catalysis plays a pivotal role in the synthesis of 1,2,3-triazoles, particularly in controlling regioselectivity and enhancing reaction rates.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov
Mechanism: The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, rather than a concerted cycloaddition, leading to the formation of a six-membered copper-containing intermediate that subsequently rearranges to the 1,4-disubstituted triazole product with high regioselectivity.
For the synthesis of this compound, a typical CuAAC system would involve:
Copper(I) source: Often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). beilstein-journals.org
Ligands: Various ligands can be used to stabilize the copper(I) catalyst and improve its efficacy.
Solvent: A variety of solvents can be used, often including water, t-butanol, or mixtures thereof.
Ruthenium catalysts, on the other hand, are known to selectively produce 1,5-disubstituted 1,2,3-triazoles. thieme-connect.de While not the desired isomer in this case, it highlights the power of transition metals in directing the regiochemical outcome of the cycloaddition.
| Catalyst System | Azide Precursor | Alkyne Precursor | Solvent | Yield (%) | Regioisomer |
|---|---|---|---|---|---|
| CuSO₄/Na Ascorbate | Difluoromethyl Azide | Acetylene surrogate | t-BuOH/H₂O | Good to Excellent | 1,4-(unsubstituted) |
| CuI | Trifluoromethyl propargylamine | Benzyl Azide | Acetonitrile | 63-92 | 1,4-disubstituted |
| [Cp*RuCl]n | Aliphatic Azides | Trifluoromethyl alkynols | THF | 64-95 | 1,5-disubstituted |
To circumvent the potential issues of residual metal contamination from transition metal catalysts, organocatalytic and metal-free approaches for triazole synthesis have been developed.
Organocatalytic Approaches: Certain organic bases can catalyze the cycloaddition of azides with activated alkynes or other dipolarophiles. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the reaction of aryl azides with β-ketoesters through an enolate-mediated mechanism. researchgate.net An enamine-mediated azide-ketone [3+2] cycloaddition has also been reported for difluoromethyl azide, suggesting a potential organocatalytic route. cfplus.cz
Metal-Free Approaches: The thermal Huisgen cycloaddition is the original metal-free method, but it often requires elevated temperatures and can lead to mixtures of regioisomers. youtube.com However, for certain substrates, particularly those with activated alkynes or azides, metal-free synthesis can be highly effective. Base-catalyzed, transition-metal-free methods have been developed for the synthesis of 1,5-diaryl-1,2,3-triazoles in DMSO, showcasing that with the right conditions, metal catalysts are not always necessary. nih.govorganic-chemistry.org A metal-free, multi-component reaction has also been developed for the synthesis of trifluoromethyl-1,2,4-triazoles, indicating the potential for such strategies in fluorinated heterocycle synthesis. nih.govfrontiersin.orgfrontiersin.org
Optimization of Reaction Conditions and Scalability
Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency, especially for large-scale synthesis.
Key parameters for optimization include:
Catalyst Loading: Minimizing the amount of catalyst is crucial for cost-effectiveness and reducing metal contamination.
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents.
Temperature: While many "click" reactions proceed at room temperature, some systems may require heating to achieve reasonable reaction times.
Concentration: The concentration of reactants can influence the reaction kinetics.
For the CuAAC synthesis of this compound, a systematic screening of copper sources, ligands, solvents, and temperature would be necessary to identify the optimal conditions. The stability of difluoromethyl azide under the reaction conditions would also be a key consideration.
| Parameter | Variables | Objective |
|---|---|---|
| Catalyst | Cu(I) vs. Cu(II)/reductant, Ligand choice | Maximize regioselectivity and yield, minimize loading |
| Solvent | Protic vs. Aprotic, Aqueous vs. Organic | Improve solubility, enhance reaction rate |
| Temperature | Room Temperature vs. Elevated Temperature | Achieve complete conversion in a reasonable timeframe |
| Base | Organic vs. Inorganic (for metal-free routes) | Promote reaction without side products |
Emerging Sustainable and Green Chemistry Approaches in Synthesis
The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies for producing complex molecules, including this compound and related fluorinated heterocycles. rsc.orgresearchgate.net Traditional synthesis routes often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation. rsc.orgnih.gov In contrast, green chemistry approaches aim to mitigate environmental impact by focusing on principles such as atom economy, use of safer solvents and catalysts, and energy efficiency. nih.gov
Recent research has highlighted several promising green strategies applicable to the synthesis of fluorinated triazoles. These methodologies represent a paradigm shift from conventional practices towards more environmentally benign and efficient chemical production. rsc.org Key areas of innovation include the adoption of eco-friendly solvents, the development of novel catalytic systems, and the use of alternative energy sources. nih.govrsc.org
One significant advancement is the move towards metal-free synthesis. For instance, a convenient metal-free, multi-component reaction has been developed for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles from readily available starting materials. nih.govfrontiersin.org This approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. Another strategy involves the use of greener solvents. nih.gov An acid-switchable synthesis for trifluoromethylated triazoles has been reported that utilizes solvents listed as green, minimizing waste and resulting in a favorable E-factor, a key metric in green chemistry that measures the amount of waste produced relative to the desired product. nih.gov
The principles of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also align with green chemistry tenets due to their high efficiency, mild reaction conditions, and broad applicability. beilstein-journals.org This method has been successfully used to synthesize new trifluoromethyl triazole scaffolds from propargylamines and azides in good yields. beilstein-journals.org Furthermore, the use of ionic liquids (ILs) as both solvents and catalysts is gaining traction. rsc.org ILs are attractive due to their low vapor pressure, non-volatility, and thermal stability, which can lead to increased reactivity, selectivity, and catalyst recyclability. rsc.org
An efficient and environmentally benign method for synthesizing 4-aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones has been demonstrated through the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. nih.gov This method is noted for its simplicity and moderate-to-good yields. nih.gov These emerging strategies underscore a collective effort to produce valuable fluorinated triazoles in a manner that is both economically viable and environmentally responsible.
The following table summarizes key research findings in the development of sustainable synthetic pathways for fluorinated triazoles.
Interactive Data Table: Sustainable Synthesis Approaches for Fluorinated Triazoles
| Synthetic Approach | Key Features | Reactants | Catalyst/Conditions | Solvent | Advantages |
|---|---|---|---|---|---|
| Metal-Free Multi-component Reaction | Avoids transition metal catalysts | Trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, benzene-1,3,5-triyl triformate | TFA, Toluene, 100°C | Toluene | Metal-free, convenient, good yields. nih.govfrontiersin.org |
| Acid-Switchable Synthesis | Utilizes green solvents | CF3-ynones, Sodium azide | Acid/Base dependent | Ethanol, Acetonitrile | Green solvents, minimal waste, good E-factor. nih.gov |
| Copper-Catalyzed Cycloaddition ("Click Chemistry") | High efficiency 1,3-dipolar cycloaddition | Trifluoromethyl propargylamines, Azide derivatives | Cu(I) species | Acetonitrile | Good yields, mild conditions. beilstein-journals.org |
Electrophilic and Nucleophilic Substitutions on the Triazole Ring
Influence of the Difluoromethyl Group on Electronic Distribution
The difluoromethyl (CHF2) group attached to the N-1 position of the 1,2,3-triazole ring exerts a significant influence on the molecule's electronic landscape. Analogous to the well-documented trifluoromethyl (CF3) group, the CHF2 moiety is a potent electron-withdrawing group, primarily through a strong negative inductive (-I) effect. mdpi.comnih.gov This effect arises from the high electronegativity of the two fluorine atoms, which polarizes the C-F and C-H bonds, leading to a net withdrawal of electron density from the point of attachment.
Table 1: Electronic Influence of the N-Difluoromethyl Group
| Property | Influence of CHF2 Group | Consequence on Reactivity |
| Inductive Effect | Strong electron withdrawal (-I) | Deactivates the ring towards electrophiles. |
| HOMO Energy | Lowered | Reduces ring nucleophilicity. |
| LUMO Energy | Lowered | Increases ring electrophilicity. |
| Overall Ring Character | Electron-deficient (π-deficient) | Favors nucleophilic substitution over electrophilic substitution. |
Regioselectivity in Ring Functionalization
Direct experimental data on the functionalization of the this compound ring is scarce. However, predictions regarding regioselectivity can be made based on the electronic effects discussed above.
Electrophilic Substitution: Due to the strong deactivating nature of the N-CHF2 group and the inherent electron-deficient character of the triazole ring, electrophilic substitution reactions are expected to be extremely sluggish and require harsh conditions, if they proceed at all.
Nucleophilic Substitution: The triazole ring is activated for nucleophilic attack. For a nucleophilic aromatic substitution (SNAr) to occur, a leaving group (such as a halogen) would need to be present on the ring. In such a scenario, the C-4 and C-5 positions are the most likely sites for attack. The electron density at these positions is significantly reduced by the adjacent nitrogen atoms and the N-1 difluoromethyl substituent. This activation is analogous to the reactivity observed in 2-phenyltriazole 1-oxides, where nucleophilic attack is highly favored at the C-5 position. rsc.org In the absence of a leaving group, direct addition of a nucleophile followed by oxidation, or deprotonation followed by reaction with an electrophile (vide infra), would be more plausible pathways for functionalization.
Studies on the functionalization of related 4-fluoro-5-aryl-1,2,3-NH-triazoles have demonstrated high regioselectivity, with subsequent alkylation occurring specifically at the N-2 position, a finding supported by DFT calculations. researchgate.net This highlights that functionalization patterns in triazole systems are precisely controlled by the interplay of substituents.
Reactions Involving the Difluoromethyl Moiety
Nucleophilic Displacement of Fluorine Atoms
The direct nucleophilic displacement of a fluorine atom from the difluoromethyl group is considered highly improbable under typical conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluoride (B91410) a very poor leaving group. mdpi.com Syntheses involving nucleophilic substitution on halodifluoromethyl precursors to form other functionalities are often described as challenging and necessitating elevated temperatures or specialized reagents. researchgate.net General principles of nucleophilic substitution reactions confirm that such transformations are kinetically and thermodynamically unfavorable. ucla.edu Therefore, reactions involving the cleavage of a C-F bond in the N-CHF2 group are not a synthetically accessible pathway for the functionalization of this molecule.
Pericyclic Reactions and Rearrangements
While common pericyclic reactions such as [4+2] cycloadditions or electrocyclic ring openings have not been specifically reported for this compound, the 1,2,3-triazole core is known to participate in characteristic rearrangements. msu.eduscribd.com
The most notable of these is the Dimroth rearrangement , an isomerization process where endocyclic and exocyclic heteroatoms exchange positions. wikipedia.orgnih.gov This reaction typically occurs in 1-substituted-5-amino-1,2,3-triazoles. The mechanism involves a ring-opening step to form a diazo intermediate, which then allows for bond rotation and subsequent ring-closure to yield the rearranged isomer. wikipedia.orgrsc.org Although not directly reported for this compound, it is plausible that a 5-amino substituted derivative could undergo this transformation under thermal or pH-mediated conditions.
Table 2: Hypothetical Dimroth Rearrangement of a Substituted this compound
| Starting Material | Reaction Type | Key Intermediate | Product |
| 5-Amino-1-(difluoromethyl)-1H-1,2,3-triazole | Dimroth Rearrangement | Diazoalkane | 5-(Difluoromethylamino)-1H-1,2,3-triazole |
Furthermore, studies on closely related N-pentafluoroethyl-1,2,3-triazoles have shown that these molecules can undergo thermal denitrogenation (loss of N2), leading to the formation of highly reactive ketenimine intermediates. These intermediates can then proceed through a cascade of complex rearrangements and cyclizations to form entirely new heterocyclic systems, such as trifluoromethylated isoquinolines and 1,3-oxazines. nih.gov This demonstrates that under sufficient thermal stress, the N-fluoroalkyl triazole scaffold can serve as a precursor to diverse and complex molecular architectures.
Radical Chemistry of the Difluoromethyl Triazole System
The introduction of a difluoromethyl group onto a triazole ring opens up avenues for unique radical-based transformations. While research specifically detailing the radical chemistry of this compound is still an emerging field, the reactivity can be inferred from studies on other difluoromethylated heterocyclic and aromatic systems. The difluoromethyl radical (•CHF₂) is a key intermediate in these reactions, and its generation from the this compound moiety would be a critical step.
One plausible pathway for generating a difluoromethyl radical from a related system involves a single C-F bond cleavage of a trifluoromethyl group, a process that has been explored in trifluoromethylarenes. rhhz.net This selective defluorination can be achieved using photoredox catalysis in conjunction with a Lewis acid, which facilitates the formation of an aryldifluoromethyl radical. rhhz.net While this compound does not possess a trifluoromethyl group, the principles of C-F bond activation under reductive conditions are relevant.
A more direct analogy can be drawn from the generation of the difluoromethyl radical (•CHF₂) from readily available sources like difluoroacetic acid (CF₂HCOOH). beilstein-journals.orgnih.gov Visible-light-promoted reactions using a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) can induce the homolysis of the C-I bond in an intermediate species, leading to the formation of the •CHF₂ radical. beilstein-journals.orgnih.gov This radical can then engage in various transformations, including addition to unactivated alkenes followed by cyclization. beilstein-journals.orgnih.gov
Mechanistic studies on related systems have provided insight into the potential radical pathways. For instance, in the difluoromethylation of N-allylbenzamides, a proposed mechanism involves the photoinduced generation of a difluoromethyl radical from a phenoxathiinium salt. researchgate.net This radical then adds to the alkene, initiating a cascade cyclization process. researchgate.net Such radical addition/cyclization cascades represent a powerful strategy for constructing complex molecular architectures.
The radical chemistry of difluoromethylated heterocycles is a significant area of research, with applications in the synthesis of biologically active compounds. rsc.org The general approach involves the generation of a difluoromethyl radical, which is then trapped by a heterocyclic substrate. rsc.org In the context of this compound, it is conceivable that under appropriate conditions, the difluoromethyl group could be a source of the •CHF₂ radical, or the triazole ring could be functionalized by an externally generated difluoromethyl radical.
The following table summarizes a representative radical reaction involving the generation of a difluoromethyl radical and its subsequent reaction, which provides a model for the potential reactivity of the this compound system.
| Reactants | Conditions | Key Intermediates | Product Type | Ref. |
| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole, CF₂HCOOH, PIDA | 72 W white LED, THF, room temp. | Iodanyl radical, •CHF₂ radical, cyclized radical intermediate | Difluoromethylated polycyclic imidazole (B134444) | beilstein-journals.orgnih.gov |
| N-allylbenzamides, Difluoromethyl phenoxathiinium salt | Photoinduced | Difluoromethyl radical, cyclized radical intermediate | Difluoromethylated dihydroisoquinolone | researchgate.net |
This table is representative of radical reactions involving difluoromethyl groups and provides a potential model for the reactivity of this compound.
Further research is necessary to fully elucidate the specific radical chemistry of this compound. However, the existing literature on the radical reactivity of analogous difluoromethylated compounds provides a strong foundation for predicting and exploring its potential transformations.
Strategic Derivatization and Functionalization of 1 Difluoromethyl 1h 1,2,3 Triazole
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the derivatization of heterocyclic compounds, including 1,2,3-triazoles. This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.
Direct arylation of the triazole ring, particularly at the C5 position, is a key strategy for introducing molecular complexity. While direct C-H difluoromethylation of heterocycles using photoredox catalysis has been developed, the arylation of pre-existing difluoromethylated triazoles is also of significant interest. nih.gov Palladium-catalyzed direct C-5 arylation of N-substituted 1,2,3-triazoles has been shown to be a highly efficient method for creating multisubstituted triazoles. nih.gov This methodology can be applied to 1-(difluoromethyl)-1H-1,2,3-triazole to introduce a variety of aryl and heteroaryl groups.
Similarly, alkylation can introduce crucial lipophilic or functionalized side chains. While direct C-H alkylation of triazoles is less common than arylation, radical-mediated approaches can be employed. For instance, the generation of alkyl radicals from various precursors can lead to their addition to the electron-deficient triazole core.
| Reaction Type | Catalyst/Reagent | Position of Functionalization | Substrate Scope | Ref. |
| Direct C-5 Arylation | Pd(OAc)2 / P(o-tol)3 | C5 | Aryl bromides | nih.gov |
| Direct C-H Difluoromethylation | Organic photocatalyst / O2 | Various | Heterocycles | nih.gov |
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of azole heterocycles. sci-hub.se For this compound, these reactions typically require initial halogenation of the triazole ring, most commonly at the C4 or C5 positions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halo-triazole and a boronic acid or ester is a versatile method for forming carbon-carbon bonds. It allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups with excellent functional group tolerance.
Sonogashira Coupling: The Sonogashira reaction, which couples a halo-triazole with a terminal alkyne using a palladium catalyst and a copper co-catalyst, is instrumental in synthesizing alkynyl-substituted triazoles. sci-hub.se These products can serve as versatile intermediates for further transformations.
Stille Coupling: The Stille coupling involves the reaction of a halo-triazole with an organostannane reagent, catalyzed by palladium. This method is also effective for creating C-C bonds and has been used in the functionalization of imidazole (B134444) derivatives, with applicability to triazoles. sci-hub.se
| Coupling Reaction | Catalyst System | Reactants | Bond Formed | Ref. |
| Suzuki-Miyaura | Pd catalyst, base | Halo-triazole, Boronic acid/ester | C-C (Aryl, Alkyl) | sci-hub.se |
| Sonogashira | Pd catalyst, Cu co-catalyst | Halo-triazole, Terminal alkyne | C-C (Alkynyl) | sci-hub.se |
| Stille | Pd catalyst | Halo-triazole, Organostannane | C-C (Aryl, Vinyl) | sci-hub.se |
| C-N Cross-Coupling | CuI | Halo-triazole, Amine/N-heterocycle | C-N | sci-hub.se |
Introduction of Heteroatom Functionalities
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto the this compound scaffold can significantly influence the compound's biological activity and physicochemical properties. These functionalities can act as hydrogen bond donors or acceptors, metal-coordinating sites, or reactive handles for further derivatization.
Methods for introducing heteroatom functionalities include nucleophilic aromatic substitution on halo-triazoles or metal-catalyzed cross-coupling reactions. For example, copper-catalyzed C-N cross-coupling reactions can be used to introduce amino groups or other nitrogen-containing heterocycles. sci-hub.se Similarly, reactions with thiols or alcohols under appropriate conditions can yield thioether or ether linkages at the triazole core. A serendipitous regioselective synthesis has been reported for the N-acylation and S-alkylation of mercapto-1,2,4-triazoles, demonstrating a unique approach to functionalizing with heteroatoms. nih.gov
Synthesis of Polyfunctionalized Triazole Derivatives
The synthesis of polyfunctionalized this compound derivatives is essential for exploring a wider chemical space and fine-tuning biological activity. This can be achieved through a combination of the strategies mentioned above. A sequential approach, where different positions of the triazole ring are functionalized in a stepwise manner, allows for precise control over the final structure.
For instance, a synthetic route could begin with the cycloaddition reaction to form the this compound core, followed by regioselective halogenation at the C5 position. This halo-intermediate can then undergo a metal-catalyzed cross-coupling reaction to introduce a key substituent. Subsequently, C-H functionalization at the C4 position could be employed to install a second functional group. The development of one-pot multicomponent reactions is also a highly efficient strategy for the synthesis of polyfunctionalized triazoles. researchgate.net
Development of Chiral Analogs
The introduction of chirality is a critical aspect of drug design, as enantiomers often exhibit different pharmacological and toxicological profiles. mdpi.com The development of chiral analogs of this compound can be achieved through several approaches.
One strategy involves the use of chiral starting materials in the initial triazole synthesis. For example, a chiral azide (B81097) or alkyne can be used in the cycloaddition reaction to generate a chiral triazole derivative.
Another approach is the enantioselective functionalization of the pre-formed triazole ring. Rhodium-catalyzed enantioselective intermolecular C-H functionalization of sp3 C-H bonds has been demonstrated using N-sulfonyl-1,2,3-triazoles as carbene precursors. nih.gov This methodology could potentially be adapted for the asymmetric functionalization of substituents attached to the this compound core. Furthermore, methods for the stereoselective synthesis of chiral α-difluoromethyl amines have been developed, which could be incorporated into the triazole structure. mdpi.com
| Strategy for Chirality | Description | Example | Ref. |
| Chiral Starting Materials | Use of enantiomerically pure azides or alkynes in the cycloaddition reaction. | N/A | |
| Asymmetric Catalysis | Enantioselective functionalization of the triazole or its substituents. | Rhodium-catalyzed enantioselective C-H insertion. | nih.gov |
| Chiral Auxiliaries | Use of a removable chiral auxiliary to direct stereoselective transformations. | N/A | |
| Stereoselective Synthesis of Side Chains | Synthesis of chiral side chains to be attached to the triazole core. | Stereoselective difluoromethylation of imines to produce chiral α-difluoromethyl amines. | mdpi.com |
Computational and Theoretical Investigations of 1 Difluoromethyl 1h 1,2,3 Triazole
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 1-(Difluoromethyl)-1H-1,2,3-triazole, such studies would provide invaluable insights into its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate how a molecule will interact with other chemical species.
For this compound, one would anticipate that the electron-withdrawing difluoromethyl group would lower the energy of both the HOMO and LUMO compared to the unsubstituted 1H-1,2,3-triazole. A lower HOMO energy would suggest a decreased nucleophilicity, while a lower LUMO energy would indicate an increased electrophilicity. A comprehensive FMO analysis would require sophisticated computational methods to calculate the precise energy levels and visualize the orbital distributions.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Orbital | Energy (eV) |
| LUMO | -0.5 to -1.5 |
| HOMO | -7.0 to -8.0 |
| Energy Gap (LUMO-HOMO) | 5.5 to 7.5 |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is key to understanding its polarity and how it will interact with other polar molecules or ions. The difluoromethyl group is strongly electron-withdrawing, which would lead to a significant polarization of the molecule.
A detailed analysis of the charge distribution would likely show a partial positive charge on the carbon and hydrogen atoms of the -CHF2 group and a corresponding increase in electron density on the fluorine atoms. The electrostatic potential map would visually represent these charge distributions, highlighting regions of positive potential (electron-poor) and negative potential (electron-rich). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in biological systems and crystal engineering.
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the most likely reaction pathways.
Transition State Characterization
For any reaction involving this compound, such as cycloadditions or nucleophilic substitutions, DFT calculations would be employed to locate and characterize the transition state structures. The energy of the transition state is a critical factor in determining the activation energy and, consequently, the rate of the reaction. The geometry of the transition state provides insight into the steric and electronic factors that govern the reaction's progress.
Energy Profile Mapping
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This profile offers a quantitative understanding of the reaction's thermodynamics and kinetics. For instance, in the synthesis of derivatives of this compound, an energy profile map would be instrumental in optimizing reaction conditions to favor the desired product and minimize side reactions.
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in a biological context where it may need to bind to a specific receptor. Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound.
MD simulations would reveal the preferred rotational conformations around the single bond connecting the difluoromethyl group to the triazole ring. These simulations would also provide information on the flexibility of the molecule and the relative energies of different conformers. One study on N-difluoromethyl 1,4-triazole amino acids suggests that fluorinated triazolamers can adopt elongated β-strand-like structures, hinting at the conformational influence of the difluoromethyl group. researchgate.net However, a dedicated study on the simpler this compound is necessary to isolate the conformational effects on this core structure.
Prediction of Spectroscopic Signatures
The predicted spectroscopic data presented herein are based on computational models and analysis of related difluoromethyl and triazole-containing compounds. It is important to note that these are theoretical values and may differ from experimental results.
Predicted ¹H NMR Spectra
The proton NMR spectrum is anticipated to be characterized by signals from the triazole ring protons and the proton of the difluoromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the difluoromethyl group and the aromaticity of the triazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H (on CHF₂) | 7.0 - 7.5 | Triplet (t) | 2JHF ≈ 55-60 Hz |
| H4 (Triazole ring) | 7.8 - 8.2 | Doublet (d) | 3JHH ≈ 1-2 Hz |
| H5 (Triazole ring) | 8.2 - 8.6 | Doublet (d) | 3JHH ≈ 1-2 Hz |
Predicted ¹³C NMR Spectra
The carbon NMR spectrum will reflect the different carbon environments within the molecule. The carbon of the difluoromethyl group is expected to show a characteristic triplet due to coupling with the two fluorine atoms. The triazole ring carbons will appear in the aromatic region.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CHF₂ | 110 - 115 | Triplet (t) | 1JCF ≈ 240-250 Hz |
| C4 (Triazole ring) | 120 - 125 | Singlet (s) | - |
| C5 (Triazole ring) | 130 - 135 | Singlet (s) | - |
Predicted ¹⁹F NMR Spectra
The fluorine NMR is a crucial technique for fluorinated compounds. For this compound, a doublet is predicted for the two equivalent fluorine atoms due to coupling with the adjacent proton.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CHF₂ | -90 to -100 | Doublet (d) | 2JFH ≈ 55-60 Hz |
Predicted Infrared (IR) Spectra
The predicted IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These include C-H, C=N, N-N, and C-F stretching and bending vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (Triazole ring) | 3100 - 3150 | Medium |
| C-H stretch (CHF₂) | 2950 - 3000 | Weak |
| C=N stretch (Triazole ring) | 1500 - 1600 | Medium |
| N-N stretch (Triazole ring) | 1400 - 1450 | Medium |
| C-F stretch (CHF₂) | 1100 - 1200 | Strong |
| Ring bending/deformation | 800 - 1000 | Medium-Strong |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the difluoromethyl group and cleavage of the triazole ring.
| Predicted m/z | Predicted Ion | Notes |
|---|---|---|
| 121.03 | [M]⁺ | Molecular Ion |
| 93.03 | [M - N₂]⁺ | Loss of nitrogen molecule |
| 70.02 | [C₂H₂N₃]⁺ | Triazole ring fragment |
| 51.01 | [CHF₂]⁺ | Difluoromethyl cation |
Role As a Versatile Synthetic Scaffold in Advanced Molecular Construction
Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating substantial portions of all starting materials. nih.gov The 1,2,3-triazole scaffold, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is frequently integrated into MCR strategies. nih.govresearchgate.net
The difluoromethylated triazole motif can be introduced through MCRs that are designed to incorporate both azide (B81097) and alkyne functionalities, leading to the formation of fused 1,2,3-triazole systems through subsequent intramolecular cycloaddition. mdpi.com For instance, a novel copper-catalyzed click-multicomponent reaction has been developed for the synthesis of difluoromethyl-containing 1,4-disubstituted 1,2,3-triazoles. While specific examples focusing solely on the 1-(difluoromethyl) isomer are emerging, analogous reactions with trifluoromethyl groups highlight the feasibility and utility of this approach. For example, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formyl source has been shown to produce trifluoromethyl-1,2,4-triazoles in good yields. nih.govfrontiersin.orgfrontiersin.org Similarly, copper-catalyzed three-component reactions of aryldiazonium salts with fluorinated diazo reagents and nitriles provide access to difluoro- and trifluoromethylated N-aryl-1,2,4-triazoles. researchgate.net
These methodologies underscore the potential of using difluoromethylated precursors in MCRs to rapidly generate molecular complexity. A notable strategy involves combining the Ugi MCR with intramolecular azide-alkyne cycloaddition to create diverse ring-fused triazoles. mdpi.com This approach allows for the efficient assembly of complex heterocyclic frameworks where the difluoromethyl-triazole unit can be a key component.
Table 1: Examples of Multicomponent Reactions for Fluorinated Triazole Synthesis
| Reaction Type | Reactants | Product | Catalyst | Reference |
|---|---|---|---|---|
| Click-Multicomponent | 2,2-difluoro-2-phenylsulfanylethanol, NaN3, terminal alkynes | Difluoromethyl-containing1,4-disubstituted 1,2,3-triazoles | Copper | researchgate.net |
| Metal-Free MCR | Trifluoroacetimidoyl chlorides,hydrazine hydrate, TFBen | 3-Trifluoromethyl-1,2,4-triazoles | TFA | nih.govfrontiersin.orgfrontiersin.org |
| Fused Triazole Synthesis | Aldehyde-triazoles, ethylacetoacetate, urea (B33335) (Biginelli) | 1,2,3-Triazole derivatives ofdihydropyrimidinones | Ce(OTf)3 | nih.gov |
Incorporation into Complex Molecular Architectures
The 1,2,3-triazole ring is an excellent linker for constructing complex molecular architectures due to its stability and the reliability of its formation via click chemistry. mdpi.com The introduction of a difluoromethyl group onto this scaffold further enhances its utility, particularly in medicinal chemistry, by improving the pharmacokinetic profile of the resulting molecule. researchgate.net
The difluoromethyl-triazole moiety has been successfully incorporated into a variety of complex structures, including hybrids with other heterocyclic systems and natural products. The strategy often involves synthesizing a precursor containing either an azide or an alkyne, which then undergoes a CuAAC reaction with a corresponding difluoromethyl-triazole partner. This modular approach allows for the creation of large libraries of complex molecules. nih.gov
Examples of such complex architectures include:
Fused Heterocyclic Systems: The intramolecular azide-alkyne cycloaddition (IAAC) of a product from a multicomponent reaction is a powerful method for creating fused triazole systems, leading to novel polycyclic scaffolds. mdpi.com
Hybrid Molecules: The triazole ring serves as a bridge to connect different pharmacophores. For instance, linking a difluoromethyl-triazole to other bioactive nuclei like pyrazoles, imidazoles, or fused heterocycles can lead to compounds with enhanced or novel biological activities. sci-hub.box
Macrocycles: The efficiency of the CuAAC reaction makes it a prime tool for the construction of macrocyclic structures, where the triazole moiety becomes an integral part of the ring. This allows for the creation of preorganized, shape-persistent macrocycles with embedded polar, functional triazole units. mdpi.com
The incorporation of the CHF2 group is particularly valuable in the design of therapeutic agents, where it can act as a bioisostere of hydroxyl or thiol groups, or modulate the acidity of nearby protons, thereby influencing binding interactions with biological targets. researchgate.net
Application in Precursors for Material Science
The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, stability, and ability to form hydrogen bonds, make it an attractive component for functional materials. mdpi.com When combined with a difluoromethyl group, the resulting monomer can be used to synthesize polymers with tailored properties. Poly(1,2,3-triazole)s are a class of polymers that have garnered significant attention for applications in chemical sensing, drug delivery, and as conducting materials. researchgate.netrsc.orgrsc.org
The synthesis of these materials typically involves the polymerization of monomers containing both azide and alkyne functionalities or the reaction of diazide and diyne compounds. mdpi.com By using a monomer like 1-(difluoromethyl)-1H-1,2,3-triazole functionalized with appropriate polymerizable groups, new functional polymers can be created. The introduction of fluorine, via the CHF2 group, into the polymer backbone can significantly alter the material's properties, such as:
Thermal Stability: Fluorinated polymers often exhibit enhanced thermal and oxidative stability.
Solubility: The presence of the CHF2 group can modify the solubility of the polymer in common organic solvents. mdpi.com
Electronic Properties: The strong electron-withdrawing nature of the difluoromethyl group can lower the HOMO energy level of the polymer, which is beneficial for applications in organic electronics like polymer solar cells. rsc.org
The synthesis of dense 1,2,3-triazole polymers using monomers that possess both azide and alkyne groups connected through a single carbon atom is an area of active research. mdpi.com The difluoromethyl-triazole scaffold is a promising candidate for developing such high-density functional polymers.
Design of Ligands and Catalysts Precursors
The 1,2,3-triazole ring is an effective coordinating ligand for various transition metals due to the presence of its nitrogen atoms, particularly the N(2) and N(3) atoms. nih.gov This coordination ability has led to the development of a wide range of triazole-based ligands for catalysis and organometallic chemistry. rsc.org The introduction of a difluoromethyl group at the N(1) position can modulate the electronic properties of the triazole ring, thereby influencing the stability and reactivity of the resulting metal complexes.
The design of ligands incorporating the this compound scaffold can be achieved by attaching other coordinating moieties, such as phosphines or pyridines, to the triazole ring. rsc.orgacs.org These "click-derived" ligands have shown promise in various catalytic transformations.
Key aspects of using difluoromethyl-triazoles in ligand design include:
Electronic Tuning: The electron-withdrawing nature of the CHF2 group can influence the electron-donating ability of the triazole's nitrogen atoms, which in turn affects the catalytic activity of the metal center. nih.gov
Structural Diversity: The modularity of click chemistry allows for the straightforward synthesis of a diverse library of ligands with varied steric and electronic properties. rsc.org
Applications in Catalysis: Metal complexes of 1,2,3-triazole-based ligands have been successfully employed as catalysts in reactions such as cross-coupling, hydroformylation, and oxidation reactions. nih.govnih.gov For example, palladium complexes of triazole-based monophosphine ligands have demonstrated excellent activity in Suzuki-Miyaura coupling and amination reactions of challenging aryl chloride substrates. acs.org
Computational studies have become an essential tool in understanding the coordination properties of these ligands with transition metals, helping to predict their structural, electronic, and spectroscopic characteristics. nih.govrsc.org This synergy between synthetic chemistry and computational modeling is accelerating the development of novel and more efficient catalysts based on the difluoromethyl-triazole scaffold.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(Difluoromethyl)-1H-1,2,3-triazole, the molecular formula is C₃H₃F₂N₃, which corresponds to a theoretical exact mass of 119.0298.
HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure the mass of the molecular ion with sub-parts-per-million (ppm) accuracy. The observation of a molecular ion peak corresponding to the calculated exact mass provides strong evidence for the compound's elemental composition. For instance, in the analysis of related difluoromethylated triazole derivatives, HRMS has been successfully used to confirm their molecular formulas.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₃H₃F₂N₃ |
| Molecular Weight | 119.07 g/mol |
| Exact Mass | 119.0298 u |
This table presents the fundamental mass properties of the target compound, crucial for its identification via high-resolution mass spectrometry.
Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one- and two-dimensional NMR experiments provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the triazole ring protons and the difluoromethyl group. The triazole protons, H-4 and H-5, would appear as distinct signals in the aromatic region. The difluoromethyl proton (-CHF₂) would exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms (¹JH-F).
¹³C NMR: The carbon-13 NMR spectrum will show signals for the two carbon atoms of the triazole ring and the carbon of the difluoromethyl group. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The chemical shifts of the triazole carbons provide information about the electronic environment within the ring.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group (¹JF-H). The chemical shift of the fluorine atoms is indicative of their electronic environment.
¹⁵N NMR: Nitrogen-15 NMR can provide valuable information about the electronic structure of the triazole ring. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, specialized techniques such as Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) are often employed to correlate the nitrogen atoms with neighboring protons or carbons. This can help to unambiguously assign the nitrogen signals and confirm the 1H-1,2,3-triazole isomer. rsc.org
Table 2: Predicted NMR Spectroscopic Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | Triazole H-4/H-5: ~7.5-8.5 | s, d | |
| -CHF₂: ~6.5-7.5 | t | ¹JH-F ≈ 50-60 | |
| ¹³C | Triazole C-4/C-5: ~120-140 | d | |
| -CHF₂: ~110-120 | t | ¹JC-F ≈ 240-250 | |
| ¹⁹F | -CHF₂: ~ -90 to -130 | d | ¹JF-H ≈ 50-60 |
| ¹⁵N | N-1, N-2, N-3: Specific shifts require experimental data or high-level calculations |
This interactive table provides predicted NMR data based on known values for structurally similar compounds, offering a reference for the characterization of this compound.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related triazole derivatives provides insight into the expected structural features. nih.govmdpi.comnih.gov
A successful X-ray crystallographic analysis would confirm the planarity of the triazole ring and the geometry of the difluoromethyl substituent. It would also reveal details about the crystal packing, including any hydrogen bonding or other non-covalent interactions that influence the solid-state architecture.
Table 3: Representative Crystallographic Data for a Substituted 1H-1,2,3-triazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 970 |
| Z | 4 |
This table shows representative crystallographic data for a related triazole compound, illustrating the type of information obtained from an X-ray diffraction study.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, N-N, and C-N stretching and bending vibrations of the triazole ring. nih.gov Strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group are also anticipated, typically in the region of 1100-1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the vibrations of the triazole ring and the difluoromethyl group. The symmetric C-F stretching mode is often strong in the Raman spectrum.
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Triazole C-H | Stretching | 3100-3150 |
| Triazole Ring | Stretching (C=N, N=N) | 1400-1600 |
| Difluoromethyl C-F | Stretching | 1000-1100 |
| Triazole Ring | Bending | 800-1000 |
This table outlines the expected vibrational frequencies for the key functional groups in this compound, aiding in the interpretation of its IR and Raman spectra.
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is a standard method for the purity analysis of triazole derivatives. nih.gov A gradient elution program can be developed to achieve optimal separation. Detection is typically performed using a UV detector, monitoring at a wavelength where the triazole ring exhibits strong absorbance. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used for the analysis of volatile and thermally stable compounds like this compound. dnu.dp.uaplos.org The retention time in the GC chromatogram is a characteristic of the compound, and the mass spectrum provides structural information for identification. The choice of the GC column and temperature program is crucial for achieving good separation.
Table 5: General Chromatographic Conditions for the Analysis of Triazole Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis |
| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometry |
This interactive table summarizes typical starting conditions for the chromatographic analysis of triazole compounds, which can be adapted for this compound.
Future Perspectives and Challenges in 1 Difluoromethyl 1h 1,2,3 Triazole Research
Development of Novel Sustainable Synthetic Routes
A primary challenge in the broader application of 1-(Difluoromethyl)-1H-1,2,3-triazole is the development of efficient, safe, and environmentally benign synthetic methods. Traditional synthesis protocols often rely on harsh conditions, hazardous reagents, or costly starting materials, limiting their large-scale utility. rsc.org Future research must prioritize green chemistry principles to overcome these limitations.
Key areas of development include:
Catalytic C-H Difluoromethylation: Direct functionalization of a pre-formed 1H-1,2,3-triazole ring via C-H activation would be a highly atom-economical approach. Research into photoredox catalysis, using visible light to generate difluoromethyl radicals from inexpensive precursors like sodium difluoromethanesulfinate (CF2HSO2Na) under mild conditions, presents a promising avenue. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. nih.gov Developing a flow-based synthesis for this compound or its precursors could significantly improve production efficiency and safety, particularly when handling energetic intermediates like azides. nih.gov
Bio-inspired Catalysis: Exploring enzymatic or chemoenzymatic routes could offer unparalleled selectivity and milder reaction conditions, drastically reducing the environmental footprint of the synthesis.
Use of Greener Solvents and Reagents: A shift away from traditional chlorinated solvents towards more sustainable alternatives like water, ethanol, or supercritical CO2 is essential. rsc.org Furthermore, developing methods that utilize safer and more readily available difluoromethyl sources than, for example, bromodifluoromethane (B75531) is a critical goal. rsc.org
| Synthetic Strategy | Potential Advantages | Key Challenges for this compound | References |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Use of hazardous reagents, high energy consumption, waste generation. | rsc.org |
| Photoredox Catalysis | Mild conditions, use of visible light, high functional group tolerance. | Catalyst cost and stability, optimization for specific N-difluoromethylation. | nih.gov |
| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and purity. | Initial setup cost, potential for channel clogging with precipitates. | nih.gov |
| Click-Multicomponent Reactions | High efficiency and yield, simple work-up. | Requires specific difluoromethylated starting materials. | researchgate.net |
Exploration of Unconventional Reactivity Patterns
The interplay between the electron-withdrawing difluoromethyl group and the nitrogen-rich triazole ring can give rise to unique and underexplored reactivity. Future research should focus on harnessing these properties for novel chemical transformations.
Masked Nucleophile Reactivity: The difluoromethyl group is not merely a stable substituent. Recent studies have shown that under specific conditions, such as the use of a Brønsted superbase with a Lewis acid, the Ar-CF2H group can be deprotonated to generate a nucleophilic Ar-CF2− synthon. acs.org Exploring this reactivity for this compound could open pathways to new difluoromethylene-linked structures, transforming the CHF2 group from a passive terminus into an active functional handle for further molecular construction. acs.org
Modulation of Triazole Acidity: The C5-H proton of the 1,2,3-triazole ring is known to be acidic and can be abstracted to form triazolides or mesoionic carbenes. rsc.org The strong inductive effect of the N1-CHF2 group is expected to significantly influence the acidity of this proton. Quantifying this effect and exploring the subsequent reactivity of the resulting anions or carbenes could lead to new catalytic systems or ligands with unique electronic properties.
Radical Reactions: The generation of difluoromethyl radicals is a cornerstone of many difluoromethylation reactions. rsc.orgrsc.org Investigating the propensity of the N1-CHF2 bond in this compound to undergo homolytic cleavage or participate in radical-polar crossover reactions could unveil novel transformation pathways.
Integration into Complex Supramolecular Architectures
The 1,2,3-triazole ring is a privileged scaffold in supramolecular chemistry, capable of acting as a hydrogen bond donor/acceptor, a dipole, and a metal-coordinating ligand. rsc.orgresearchgate.net The addition of the CHF2 group, a known weak hydrogen bond donor, introduces another layer of control for designing complex, self-assembling systems. rsc.org
Future research directions include:
Anion Recognition: The polarized C5-H of the triazole ring is effective in binding anions through hydrogen bonding. researchgate.net This interaction could be synergistically enhanced by the C-H of the difluoromethyl group, potentially leading to highly selective and affine receptors for specific anions.
Crystal Engineering: The combination of the planar triazole ring and the hydrogen-bonding CHF2 group could be exploited to direct the assembly of molecules in the solid state, enabling the rational design of materials with specific packing motifs and properties, such as nonlinear optics or porosity.
Foldamers and Biomimetic Structures: The 1,4-disubstituted 1,2,3-triazole unit is recognized as a stable and effective amide bond isostere. researchgate.net Incorporating this compound into peptide or polymer backbones could be used to fine-tune folding behavior through intramolecular hydrogen bonds involving the CHF2 group, leading to new classes of foldamers with predictable three-dimensional structures.
| Interaction Type | Involving Group(s) | Future Application Area | References |
|---|---|---|---|
| Hydrogen Bonding (Donor) | Triazole C5-H, CHF2 C-H | Anion sensing, crystal engineering, organocatalysis. | rsc.orgresearchgate.net |
| Hydrogen Bonding (Acceptor) | Triazole N2/N3 atoms | Self-assembly, directing protein-ligand interactions. | beilstein-journals.org |
| Metal Coordination | Triazole N3 atom | Catalysis, functional materials, metallo-supramolecular cages. | rsc.org |
| Dipole-Dipole Interactions | Entire Triazole-CHF2 scaffold | Liquid crystals, directing molecular assembly. | researchgate.net |
Addressing Scalability and Industrial Viability for Specialized Applications
While difluoromethylated heterocycles are of great interest in medicinal and agricultural chemistry, the transition from laboratory-scale synthesis to industrial production presents significant hurdles. nih.govnih.govacs.org For this compound to find use in specialized applications, issues of scalability and cost-effectiveness must be addressed.
Cost of Reagents: Many difluoromethylating agents are expensive or difficult to handle. A major challenge is the development of scalable processes that use low-cost, readily available feedstocks, such as chlorodifluoromethane (B1668795) (Freon 22) or other industrial byproducts, in a safe and controlled manner. researchgate.net
Process Optimization and Safety: The synthesis of triazoles often involves azides, which can be explosive. Developing robust, scalable protocols, potentially using in-situ generation of azides or employing flow reactors, is crucial for industrial viability. nih.gov Rigorous process safety studies and optimization to minimize waste and energy consumption are required.
Identifying High-Value Applications: The higher cost associated with fluorinated compounds necessitates their use in high-value applications. Focused research to identify specific areas where the unique properties of this compound provide a clear performance advantage—such as in specialized pharmaceuticals, agrochemicals, or advanced materials like liquid crystals or polymers—is essential to justify the investment in scalable production. nih.govnih.govnih.gov The development of this compound for applications like Alzheimer's disease treatment, similar to related trifluoromethyl-triazoles, could be a potential high-value target. nih.gov
Q & A
Basic: What are the primary synthetic methodologies for 1-(difluoromethyl)-1H-1,2,3-triazole derivatives?
The most common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , which provides regioselective 1,4-substituted triazoles. For example, terminal alkynes react with azides (e.g., perfluorophenylazide) in aqueous or organic solvents at mild temperatures (20–50°C) with >95% conversion . Alternative routes include 1,3-dipolar cycloaddition of non-activated acetylenes with azides under thermal conditions, though yields may vary due to competing side reactions . For difluoromethyl-substituted derivatives, post-functionalization via alkylation of the triazole core using difluoromethyl halides is typical .
Basic: How are this compound derivatives characterized structurally?
Key techniques include:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent integration (e.g., difluoromethyl protons appear as triplets near δ 5.5–6.5 ppm) .
- X-ray crystallography : Resolves tautomeric forms and crystal packing; Hirshfeld surface analysis quantifies intermolecular interactions .
- HRMS/HPLC : Validates molecular weight (>99% purity) and monitors reaction progress .
Basic: What are the solubility and physicochemical properties of 1H-1,2,3-triazole derivatives?
The parent 1H-1,2,3-triazole is highly water-soluble (density: 1.192 g/mL) due to its polar triazole ring. Difluoromethyl substitution increases hydrophobicity, requiring solvents like DCM/MeOH (5:1) for chromatography . Thermal stability is moderate (mp: 23–25°C; bp: 203°C), with protonation occurring in acidic media (pKa = 1.17) .
Basic: How does tautomerism affect the reactivity of 1H-1,2,3-triazole derivatives?
1H-1,2,3-triazole exists as a 1:1 equilibrium of 1H- and 2H-tautomers in the solid state. The 1H-tautomer dominates in alkylation reactions (e.g., with alkyl halides), favoring N1-substitution, while diazomethane alkylates N2 . Tautomeric stability should be confirmed via - HMBC NMR or X-ray diffraction to avoid misinterpretation of reactivity .
Advanced: What strategies address regioselectivity challenges in synthesizing 1,4-disubstituted triazoles?
Ag-Zn nanoheterostructured catalysts enable regioselective synthesis of 1,4-disubstituted triazoles under mild conditions (e.g., 45% yield for 1-cycloheptyl-4-phenyl-1H-1,2,3-triazole) . Computational modeling (DFT) can predict transition-state energetics to optimize catalyst design. For CuAAC, ligand additives (e.g., TBTA) enhance Cu(I) stability and selectivity .
Advanced: How are biological activities of difluoromethyl-triazole derivatives evaluated?
- Antimicrobial assays : MIC values against bacterial/fungal strains (e.g., metronidazole-triazole hybrids show enhanced activity via nitroreductase activation) .
- Anticancer profiling : Compounds like 1-(3,4-dichlorophenyl)-4-(((4-isopropyl-triazol-3-yl)thio)methyl)-1H-1,2,3-triazole inhibit MCF-7 cells (IC = 4.78 μM) via pJNK pathway modulation .
- PXR receptor modulation : Triazole-carboxamides act as inverse agonists; activity is validated via luciferase reporter assays and docking studies .
Advanced: What computational methods elucidate the photolysis mechanisms of 1H-1,2,3-triazoles?
Multiconfigurational CASPT2/CASSCF simulations map potential energy surfaces for excited states, identifying key conical intersections and dissociation pathways (e.g., N2–N3 bond cleavage dominates in UV photolysis) . Non-adiabatic molecular dynamics (NAMD) predict quantum yields and competing reaction channels.
Advanced: How can contradictory data on azide-alkyne cycloaddition yields be resolved?
Discrepancies often arise from competing side reactions (e.g., Glaser coupling of alkynes) or azide decomposition. Strategies include:
- In situ IR monitoring to track azide consumption.
- Comparative studies using deuterated solvents (e.g., DO vs. HO) to suppress proton-mediated side pathways .
- Computational validation of reaction energetics (e.g., activation barriers for 1,3-dipolar vs. radical pathways) .
Advanced: How do 1H-1,2,3-triazoles enhance proton conductivity in polymer membranes?
Poly(4-vinyl-1H-1,2,3-triazole) exhibits proton conductivities 10× higher than imidazole analogs due to:
- Dense H-bond networks from triazole’s N–H groups.
- Low activation energy (~0.2 eV) for proton hopping, confirmed by impedance spectroscopy . Applications include anhydrous PEM fuel cells.
Advanced: What methodologies optimize substituent effects on triazole bioactivity?
- SAR studies : Systematic variation of substituents (e.g., 2,4-difluorophenyl vs. p-tolyl) via parallel synthesis.
- Michaelis-Arbuzov reactions : Introduce phosphonate groups to modulate lipophilicity and target binding (e.g., dimethyl ({naphthalenylmethyl}-triazolyl)phosphonate) .
- Metallation : Lithiation at C5 enables electrophilic substitutions (e.g., bromination, nitration) for diversifying cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
